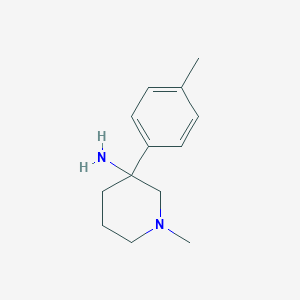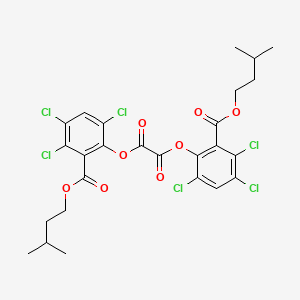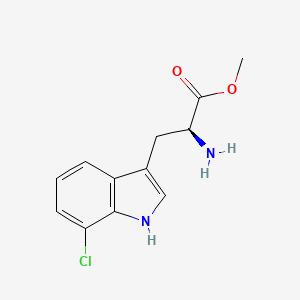
Tryptophan, 7-chloro-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
色氨酸, 7-氯-, 甲酯: 是氨基酸色氨酸的衍生物,其中在吲哚环的第 7 位用氯原子取代,羧基用甲醇酯化。
准备方法
合成路线和反应条件: 色氨酸, 7-氯-, 甲酯的合成通常涉及色氨酸的氯化,然后酯化。一种常见的方法是用亚硫酰氯与色氨酸反应,在第 7 位引入氯原子。 然后将得到的 7-氯色氨酸在酸性催化剂(如盐酸)存在下与甲醇反应,形成甲酯 .
工业生产方法: 这种化合物的工业生产可能涉及类似的合成路线,但在更大的规模上。使用连续流动反应器和优化反应条件可以提高产率和纯度。该过程通常涉及严格控制反应参数,以确保产品质量一致。
化学反应分析
反应类型: 色氨酸, 7-氯-, 甲酯可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将其还原回其母体色氨酸衍生物。
取代: 在适当的条件下,氯原子可以用其他亲核试剂取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 可以使用诸如氢化铝锂之类的还原剂。
取代: 胺或硫醇之类的亲核试剂可以取代氯原子。
形成的主要产物:
氧化: 形成氧化物或羟基化衍生物。
还原: 母体色氨酸衍生物的再生。
科学研究应用
化学: 色氨酸, 7-氯-, 甲酯被用作有机合成中的构建块。其独特的结构允许创建具有潜在药物应用的复杂分子。
生物学: 在生物学研究中,该化合物用于研究蛋白质-配体相互作用和酶机制。其修饰的结构可以帮助阐明色氨酸残基在蛋白质中的作用。
医药: 它也因其潜在的抗癌特性而被探索 .
作用机制
色氨酸, 7-氯-, 甲酯的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。氯取代和酯化修饰了它的结合亲和力和特异性。 例如,它可以通过与天然底物竞争来抑制代谢色氨酸的酶,从而影响代谢途径 .
相似化合物的比较
类似化合物:
色氨酸甲酯: 没有氯取代,使其在某些化学反应中反应性较低。
7-氯色氨酸: 结构相似,但没有酯化,影响了它的溶解度和反应性。
其他卤代色氨酸衍生物: 例如 7-溴色氨酸,由于不同的卤素原子,它可能具有不同的反应性和生物活性.
独特性: 色氨酸, 7-氯-, 甲酯因氯取代和酯化的结合而具有独特性。 这种双重修饰增强了它的化学反应性和潜在的生物活性,使其成为研究和工业应用中的宝贵化合物 .
属性
分子式 |
C12H13ClN2O2 |
|---|---|
分子量 |
252.69 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-12(16)10(14)5-7-6-15-11-8(7)3-2-4-9(11)13/h2-4,6,10,15H,5,14H2,1H3/t10-/m0/s1 |
InChI 键 |
WCSCFRDQHOTFSS-JTQLQIEISA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CNC2=C1C=CC=C2Cl)N |
规范 SMILES |
COC(=O)C(CC1=CNC2=C1C=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


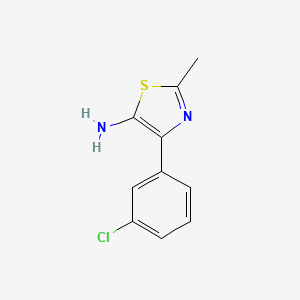
![2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11814078.png)

![[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)

![1-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}ethyl 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoate](/img/structure/B11814124.png)



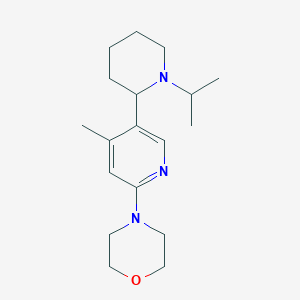
![5-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-1-methyl-4-nitro-1H-imidazole](/img/structure/B11814137.png)
